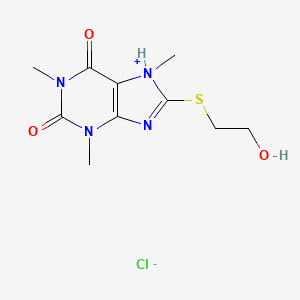![molecular formula C23H39CoN5O4S B13761751 benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine CAS No. 55886-71-0](/img/structure/B13761751.png)
benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine” is a complex chemical entity that combines several functional groups and metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. For instance, the preparation of benzenethiolate can be achieved by adding benzenethiol to an ice-cold solution of sodium hydroxide . The 4-tert-butylpiperidin-1-ide can be synthesized through the reaction of 4-tert-butylpiperidine with a suitable base. The cobalt(2+) complex can be formed by reacting cobalt salts with appropriate ligands under controlled conditions. The final step involves the coordination of (NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine to the cobalt center.
Industrial Production Methods
Industrial production of such complex compounds typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenethiolate moiety, forming disulfides or sulfoxides.
Reduction: Reduction reactions can occur at the cobalt center, altering its oxidation state and potentially changing the compound’s reactivity.
Substitution: The compound can participate in substitution reactions, especially at the piperidine and hydroxylamine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium benzenethiolate can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of benzenethiolate typically yields disulfides, while reduction of the cobalt center can produce cobalt(I) complexes.
Scientific Research Applications
The compound has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mechanisms and developing new drugs.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Catalysis: The cobalt center acts as a catalytic site, facilitating various chemical transformations.
Redox Reactions: The benzenethiolate moiety can participate in redox reactions, influencing the compound’s overall reactivity.
Coordination Chemistry: The hydroxylamine ligand coordinates to the cobalt center, stabilizing the complex and modulating its reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzenethiol: Similar in structure but lacks the metal center and additional ligands.
Cobalt(II) Acetate: Contains cobalt but lacks the complex ligands present in the compound.
4-tert-Butylpiperidine: Similar piperidine structure but without the metal coordination.
Uniqueness
The presence of cobalt and the specific ligands make it distinct from simpler thiolates or piperidines .
Properties
CAS No. |
55886-71-0 |
|---|---|
Molecular Formula |
C23H39CoN5O4S |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C9H18N.C6H6S.2C4H8N2O2.Co/c1-9(2,3)8-4-6-10-7-5-8;7-6-4-2-1-3-5-6;2*1-3(5-7)4(2)6-8;/h8H,4-7H2,1-3H3;1-5,7H;2*7-8H,1-2H3;/q-1;;;;+2/p-1/b;;2*5-3+,6-4+; |
InChI Key |
GKFXRKFGOQQVFT-NMBSQECASA-M |
Isomeric SMILES |
C/C(=N\O)/C(=N/O)/C.C/C(=N\O)/C(=N/O)/C.CC(C1CC[N-]CC1)(C)C.C1=CC=C(C=C1)[S-].[Co+2] |
Canonical SMILES |
CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.CC(C)(C)C1CC[N-]CC1.C1=CC=C(C=C1)[S-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


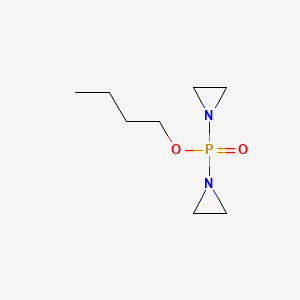
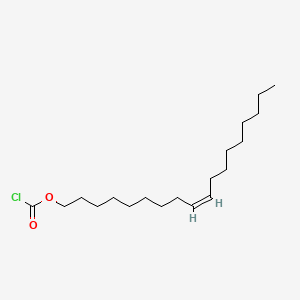

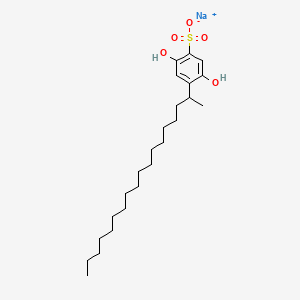
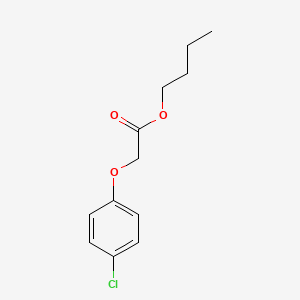
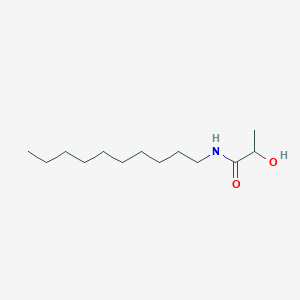
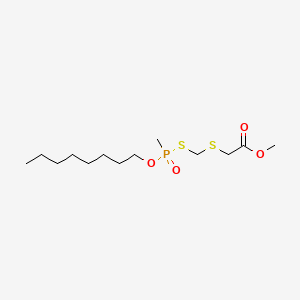



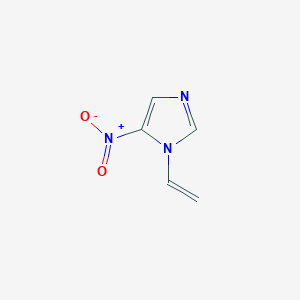
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B13761720.png)

